

An In-depth Guide to the Physical Properties of Ibuprofen

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4- <i>Propylthio</i> -1,2- phenylenediamine
Cat. No.:	B193620

[Get Quote](#)

This technical guide provides a detailed examination of the key physical properties of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and a visualization of its core mechanism of action.

Core Physical and Chemical Properties

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a crystalline solid that is practically insoluble in water but highly soluble in organic solvents like ethanol and acetone.^{[1][2]} Its physical characteristics are crucial for formulation development, ensuring stability, and optimizing bioavailability.

The key quantitative properties of Ibuprofen are summarized below for clear reference and comparison.

Property	Value	Source(s)
Molecular Formula	$C_{13}H_{18}O_2$	[1]
Molar Mass	$206.285 \text{ g}\cdot\text{mol}^{-1}$	[1] [3]
Appearance	Colorless, crystalline solid	[3] [4]
Melting Point	75 to 78 °C (167 to 172 °F)	[1] [3] [4] [5]
Boiling Point	157 °C (315 °F) at 4 mmHg	[1] [4] [6]
Decomposition Temp.	Thermal decomposition begins around 180-300 °C	[7] [8] [9]
Water Solubility	21 mg/L (at 25 °C)	[1] [4]
Density	1.03 g/cm ³	[1]

Note: The boiling point of Ibuprofen is often cited under reduced pressure as it tends to undergo thermal decomposition at higher temperatures under atmospheric pressure.[\[7\]](#)[\[8\]](#)[\[9\]](#) The compound is thermally stable up to approximately 152.6°C.[\[7\]](#)[\[10\]](#)

Experimental Protocols for Melting Point Determination

The accurate determination of a substance's melting range is a critical indicator of its purity. For pharmacopeial purposes, the melting range is the temperature interval between the appearance of the first liquid phase and the complete melting of the solid.[\[11\]](#)[\[12\]](#)[\[13\]](#) The following protocol is a standardized method based on the United States Pharmacopeia (USP) General Chapter <741> using a capillary apparatus.[\[11\]](#)[\[12\]](#)

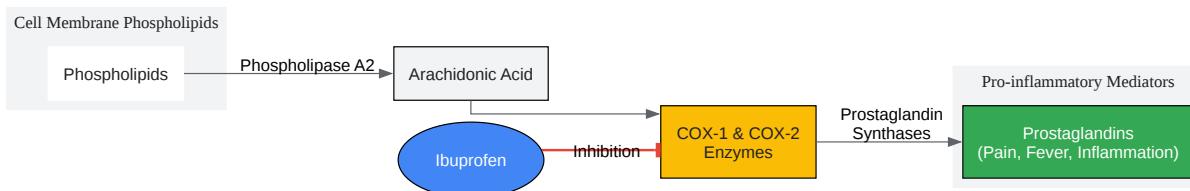
2.1. Principle

A small, uniform sample of the substance is heated at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are observed and recorded as the melting range. A narrow melting range is indicative of a highly pure compound.

2.2. Apparatus

- Melting Point Apparatus: An apparatus consisting of a heating bath (e.g., oil bath), a controlled heat source, a stirrer, and a calibrated thermometer or digital temperature sensor. [\[11\]](#)[\[14\]](#)
- Capillary Tubes: Glass tubes with a sealed bottom, typically 0.8-1.2 mm in internal diameter. [\[11\]](#)[\[15\]](#)

2.3. Detailed Methodology


- Sample Preparation:
 - Ensure the Ibuprofen sample is a fine, dry powder. If necessary, gently pulverize the crystals.[\[15\]](#)[\[16\]](#)[\[17\]](#)
 - If the substance contains water of hydration, it should be dried as specified in its monograph.[\[15\]](#)
- Loading the Capillary Tube:
 - Press the open end of the capillary tube into the powdered Ibuprofen sample.[\[17\]](#)
 - Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample column should be approximately 2-4 mm high.[\[16\]](#)[\[18\]](#)
- Heating and Determination:
 - Place the capillary tube into the melting point apparatus.[\[14\]](#)[\[17\]](#)
 - Heat the apparatus rapidly to a temperature approximately 15°C below the expected melting point of Ibuprofen (~75°C).[\[16\]](#)[\[17\]](#)
 - Once this temperature is reached, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[\[13\]](#)[\[16\]](#)
- Observation and Recording:

- T_1 (Onset of Melting): Record the temperature at which the first drop of liquid is observed. The solid may shrink or compact just before this point.[17]
- T_2 (Complete Melting): Record the temperature at which the solid phase completely disappears, resulting in a clear liquid.[17]
- The melting range is reported as T_1 to T_2 . For pure Ibuprofen, this range should be narrow and fall between 75°C and 78°C.[1][3]

Visualization of Ibuprofen's Mechanism of Action

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[1][19] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[20][21][22] Ibuprofen is a non-selective inhibitor, meaning it blocks both COX isoforms.[1][19][21] The inhibition of COX-2 is primarily responsible for the desired therapeutic effects, while the inhibition of COX-1 can lead to unwanted gastrointestinal side effects.[1][21]

The diagram below illustrates this critical biochemical pathway.

[Click to download full resolution via product page](#)

Figure 1: Ibuprofen's inhibition of the Prostaglandin synthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Ibuprofen | 15687-27-1 [chemicalbook.com]
- 3. Ibuprofen - American Chemical Society [acs.org]
- 4. Ibuprofen, (+)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Boiling/Melting Points & IUPAC Name - Ibuprofen Research Assignment [ibuprofenresearch.weebly.com]
- 7. Reaction Rate Models for the Thermal Decomposition of Ibuprofen Crystals [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uspbpep.com [uspbpep.com]
- 12. $\Delta_{\text{m}}^{\text{USP}}$ Melting Range or Temperature [doi.usp.org]
- 13. youtube.com [youtube.com]
- 14. westlab.com [westlab.com]
- 15. scribd.com [scribd.com]
- 16. jk-sci.com [jk-sci.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 20. ClinPGx [clinpgrx.org]
- 21. news-medical.net [news-medical.net]
- 22. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Guide to the Physical Properties of Ibuprofen]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193620#physical-properties-like-melting-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com